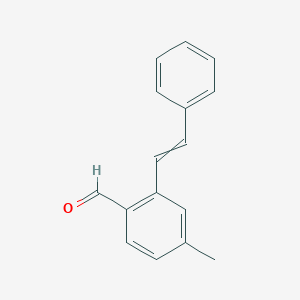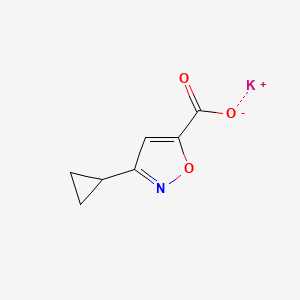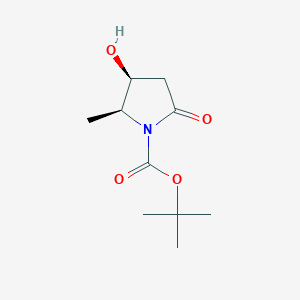
(E)-4-甲基-2-苯乙烯基苯甲醛
描述
(E)-4-methyl-2-styrylbenzaldehyde (MSA) is a compound that has been studied extensively due to its potential applications in various fields. MSA is a colorless, volatile liquid with a strong, sweet odor. It is a naturally occurring aldehyde that is found in a variety of plants, including lavender and lilac. MSA has been found to possess a variety of biological activities, such as anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been used as a food additive for flavoring and fragrancing, and as an intermediate in the synthesis of pharmaceuticals.
科学研究应用
1. 纳米材料和荧光探针
(E)-4-甲基-2-苯乙烯基苯甲醛已被用于开发具有醛基的荧光反式苯乙烯。这种化合物已被合成并检验其作为苯胺和4-硝基苯胺的化学传感器的潜力。当该化合物被纳米二氧化硅颗粒(SNPs)包含时,它表现出对4-硝基苯胺检测的高选择性,展示了其在纳米材料和选择性化学传感中的应用(Lee, Kang, Shin, & Lee, 2020)。
2. 生物活性和金属离子配位
研究已探索使用(E)-4-甲基-2-苯乙烯基苯甲醛衍生物合成席夫碱化合物及其与Fe(II)、Co(II)、Cu(II)、Ni(II)和Zn(II)等各种金属离子的配位。这些化合物已被研究其抗氧化、酶抑制和抗微生物特性,表明其在生物医学领域的潜在应用。对这些化合物的计算研究提供了有关其分子稳定性和键强度的见解(Sumrra et al., 2018)。
3. 催化应用
该化合物在催化应用中发挥作用,特别是在水中苄醇铜催化氧化为芳香醛的过程中。这个过程展示了高产率和官能团容忍度,展示了该化合物在促进环境友好和高效化学转化中的作用(Wu et al., 2016)。
4. 液晶和阻燃分子的合成
(E)-4-甲基-2-苯乙烯基苯甲醛已被用于合成新型液晶和阻燃分子。这些分子显示出改善阻燃性能的显著潜力,其高限氧指数(LOI)值证明了这一应用的重要性,特别适用于材料科学和消防安全工程领域(Jamain, Khairuddean, & Guan-Seng, 2020)。
5. 光子学和非线性光学
该化合物的衍生物已被研究其在光子学和非线性光学中的潜在用途。这些应用基于化合物在紫外/可见光谱中的强吸收带和其独特的光谱特性,使其适用于各种光学和生物学研究(Gawinecki & Trzebiatowska, 2000)。
属性
IUPAC Name |
4-methyl-2-(2-phenylethenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13-7-9-16(12-17)15(11-13)10-8-14-5-3-2-4-6-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHLUOBBPLEEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 126969439 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea](/img/structure/B1413518.png)





![4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid](/img/structure/B1413530.png)






![3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride](/img/structure/B1413541.png)